Disofenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSOMRJOPCWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215924 | |
| Record name | Disofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65717-97-7 | |
| Record name | Disofenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65717-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disofenin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065717977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISOFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V891LH5NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Radiochemical Elucidation of Disofenin Complexes
Chemical Synthesis Pathways for Disofenin and Related Iminodiacetic Acid Ligands
This compound belongs to the class of iminodiacetic acid (IDA) derivatives, which are widely utilized as chelating ligands for various metal ions, including technetium. The synthesis of these ligands typically involves reactions that establish the iminodiacetic acid moiety onto an aromatic or aliphatic backbone.
Traditional synthesis routes for iminodiacetic acid derivatives, such as N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA), often proceed through multi-step processes. For instance, TMIDA can be prepared in two steps: initially, 2,4,6-trimethylaniline (B148799) reacts with chloroacetyl chloride, followed by a reaction with iminodiacetic acid . This method exemplifies the conventional approach to building the iminodiacetic acid structure onto an anilide core.
Advanced synthetic techniques, particularly microwave irradiation, have significantly revolutionized the preparation of IDA derivatives like this compound (DISIDA) and Mebrofenin. Microwave irradiation offers substantial advantages by drastically reducing reaction times and enhancing yields compared to conventional heating methods researchgate.netgoogle.com. For example, the synthesis time for certain intermediate compounds in the production of DISIDA and its derivatives can be reduced from a conventional 1 hour to as little as 1 minute using microwave irradiation google.com. Similarly, the synthesis time for DISIDA itself can be reduced from approximately 48 hours to just 20 minutes google.com. Furthermore, the yield can be remarkably improved from about 20% to over 80% with the application of microwave irradiation google.com.
Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis for DISIDA and Derivatives
| Parameter | Traditional Method | Microwave Irradiation Method | Improvement | Source |
| Intermediate Synthesis Time | 1 hour | 1 minute | 60-fold reduction | google.com |
| DISIDA Synthesis Time | 48 hours | 20 minutes | 144-fold reduction (approx.) | google.com |
| Yield | ~20% | >80% | >4-fold increase | google.com |
Traditional Synthesis Routes
Radiolabeling Protocols for Technetium-99m this compound
Radiolabeling this compound with Technetium-99m (99mTc) is a critical step in preparing the radiopharmaceutical for diagnostic imaging. This process typically involves the reduction of pertechnetate (B1241340) (99mTcO4-) to a lower oxidation state, enabling its chelation by the this compound ligand.
The optimization of radiochemical reaction parameters is crucial for achieving high radiochemical yield and purity of 99mTc-Disofenin. While specific detailed optimization data for 99mTc-Disofenin itself are not extensively detailed in the provided snippets regarding systematic studies, general principles from similar IDA derivatives, such as 99mTc-TMIDA, can be applied. For 99mTc-TMIDA, optimal radiochemical yield (96.64 ± 0.11%) was achieved at pH 7 . Deviations from this optimal pH, such as pH 5 (48.31 ± 0.12% yield) or pH 10 (33.90 ± 0.12% yield), led to decreased yields, often due to the formation of reduced hydrolyzed technetium-99m or hydrolysis of the complex .
Reagent concentrations, particularly that of the reducing agent, are also vital. For 99mTc-TMIDA, an optimal sodium dithionite (B78146) concentration of 8 mg/mL resulted in a maximum radiochemical yield of 96.64 ± 0.11% . Lower concentrations were insufficient for complete pertechnetate reduction, leading to high quantities of free pertechnetate . Reaction temperature and time are also important; for 99mTc-TMIDA, the labeling reaction proceeded well at room temperature, with the radiochemical yield not significantly affected by increasing reaction time beyond 30 minutes up to 8 hours . For Technetium Tc 99m this compound, the pH is adjusted to between 4-5 prior to lyophilization in its kit form drugs.com.
The reduction of the pertechnetate ion (99mTcO4-), where technetium is in its highest oxidation state (Tc(VII)), to a lower oxidation state (e.g., Tc(I), Tc(IV), or Tc(V)) is essential for the formation of 99mTc complexes with high yield pharmacylibrary.comunm.edu. The most commonly employed reducing agent in 99mTc radiopharmaceutical kits, including Technetium Tc 99m this compound, is stannous ion, typically supplied as stannous chloride dihydrate (SnCl2·2H2O) drugs.compharmacylibrary.comunm.edu. Stannous chloride is a powerful reducing agent that facilitates the chelation of technetium by the ligand pharmacylibrary.comunm.edunih.gov. Other reducing agents that have been utilized for 99mTc complex formation include sodium dithionite, ferric chloride with ascorbic acid, and electrolysis with zirconium electrodes researchgate.net. While stannous chloride is prevalent, alternative reducing agents like sodium dithionite have been used to obtain radiocolloid-free radiolabeled complexes, as stannous salts can sometimes generate radiocolloids that affect biodistribution researchgate.net.
Optimization of Radiochemical Reaction Parameters (e.g., pH, Reagent Concentrations, Temperature, Reaction Time)
Physicochemical and Radiochemical Characterization of Technetium-99m this compound Complexes
The characterization of 99mTc-Disofenin complexes involves assessing their physicochemical properties and radiochemical purity to ensure their suitability for diagnostic use. The precise structure of the stannous technetium-disofenin complex is currently unknown drugs.com.
Radiochemical purity is a critical parameter, indicating the percentage of the total radioactivity that is present in the desired chemical form. For 99mTc-DISIDA, a radiochemical purity exceeding 95% is typically observed researchgate.net. Various chromatographic techniques are employed for quality control and to determine radiochemical purity. For instance, an alternative quality control procedure for 99mTc-IDA complexes, including 99mTc-Disofenin, utilizes C18 Sep-pak cartridges nih.gov. This method involves pretreating the cartridges with ethanol (B145695) and hydrochloric acid, applying the complex, washing with hydrochloric acid, and eluting with ethanol nih.gov. The radiochemical purity values obtained using this Sep-pak procedure are comparable to those from standard two-strip chromatography procedures (ITLC-SG/100% methanol, ITLC-SA/20% saline) nih.gov. Variability in chromatographic results has been observed, with secondary this compound radiolabeled components sometimes migrating past the chromatography cut line, potentially due to the use of older generator eluate snmjournals.org. However, these secondary components often resolve over time, leading to normal free pertechnetate levels after approximately 30 minutes post-formulation snmjournals.org.
The stability of the radiolabeled complex is also important. For example, 99mTc-TMIDA complex showed good stability at room temperature over a period of 8 hours without notable decomposition . Technetium Tc 99m this compound kits are supplied as a sterile, non-pyrogenic, lyophilized mixture containing this compound and stannous chloride, adjusted to a pH between 4-5 prior to lyophilization, and stored under nitrogen, sensitive to light drugs.com.
Table 2: Key Characteristics of Technetium Tc 99m this compound Kit
| Component | Amount (per vial) | pH (prior to lyophilization) | Storage Conditions | Light Sensitivity |
| This compound | 20 mg | 4-5 | Controlled room temperature (20-25°C), under nitrogen | Yes |
| Stannous Chloride (min) | 0.24 mg | - | - | - |
| Total Tin (max) | 0.6 mg | - | - | - |
Note: Data extracted from the package insert for Technetium TC 99M this compound drugs.com.
Spectroscopic Identification of Ligands and Complexes
The precise identification and characterization of this compound as a ligand and its subsequent complexes with technetium-99m are critical steps in radiopharmaceutical development. A range of spectroscopic techniques is employed to confirm the synthesized compound's identity and to elucidate the structure of the resulting radiocomplexes.
When this compound forms complexes with metal ions, particularly technetium, additional spectroscopic methods are employed to characterize the complex's structure and coordination environment. Techniques such as UV-Visible spectroscopy, mass spectrometry (ESI-MS), and in some cases, X-ray diffraction of single crystals, are used to confirm the formation of the complex, its stoichiometry, and the binding modes of the ligand to the metal center. ajol.infomdpi.comekb.eg For instance, shifts in IR absorption bands, particularly those related to C=N stretching, can indicate the coordination of nitrogen atoms to metal ions. mdpi.com Mass spectrometry provides molecular weight information and fragmentation patterns, which can be correlated with the proposed complex formula. mdpi.com
Assessment of Radiochemical Purity and Stability
Ensuring the radiochemical purity and stability of 99mTc-Disofenin complexes is paramount for their intended diagnostic applications. Radiochemical purity refers to the proportion of the total radioactivity present in the desired chemical form. dergipark.org.tr Impurities can arise from unreacted pertechnetate (99mTcO4-) or hydrolyzed-reduced technetium (99mTc-HR) species, which can lead to altered biodistribution and compromised diagnostic efficacy. dergipark.org.trnih.gov
Instant thin-layer chromatography (ITLC) is a widely adopted method for assessing the radiochemical purity of 99mTc-Disofenin. nih.govresearchgate.net This technique, often utilizing two different solvent systems, allows for the separation and quantification of the desired radiocomplex from impurities. nih.govresearchgate.net Other chromatographic methods, such as paper chromatography (PC), high-performance liquid chromatography (HPLC), and gel chromatography, are also employed for quality control in radiopharmacy. dergipark.org.tr
Research has demonstrated that 99mTc-DISIDA can exhibit high radiochemical purity, with reported values often above 95%. researchgate.net Studies on the stability of 99mTc-DISIDA prepared as cold-unit doses (CUDs) have shown acceptable radiochemical purity (typically ≥90%) for extended periods, such as up to 31 days when stored in syringes at -1°C. snmjournals.org The stability can be further enhanced by storing CUDs in evacuated vials purged with nitrogen, which helps prevent oxidation and degradation. snmjournals.org The success of preparing CUDs is also influenced by the stability of the tin content, which acts as a reducing agent in the labeling process. snmjournals.org
Table 1: Radiochemical Purity and Stability of 99mTc-Disofenin Cold-Unit Doses
| Storage Method | Storage Temperature | Duration of Acceptable Purity (≥90%) | Radiochemical Purity (Day 24) | Radiochemical Purity (Day 31) |
| Syringe Form | -1°C | Up to 31 days snmjournals.org | 93.4% (± 3.4, N=4) snmjournals.org | 94.5% (± 0.6, N=4) snmjournals.org |
| Evacuated Vials with N2 Purging | -1°C | Potentially longer snmjournals.org | 94.3% (± 2.3, N=4) snmjournals.org | 96.5% (± 0.6, N=4) snmjournals.org |
Note: Data extracted from a study on cold-unit doses snmjournals.org.
Improper preparation of the this compound kit can lead to a gross lack of radiochemical purity, resulting in unintended biodistribution, such as significant uptake in the reticuloendothelial system (RES) in addition to the expected hepatobiliary pattern. nih.gov This can occur if impurities like 99mTc-pertechnetate or 99mTc-sulfur colloid are present. nih.gov
Structural Ambiguities and Research on Technetium-Disofenin Coordination Chemistry
This compound, as an iminodiacetic acid (IDA) derivative, functions as a chelating agent that forms complexes with technetium-99m. researchgate.netksu.edu.saiancas.org.in These 99mTc-IDA complexes are widely used for imaging the hepatobiliary tract, gallbladder, and bile ducts. researchgate.net While IDA derivatives like this compound are known to form dimeric anionic complexes with Tc(III), the exact structural details of some technetium complexes can be complex and are not always fully elucidated. wikipedia.orgiaea.org
The coordination chemistry of technetium, particularly with 99mTc, is a field of ongoing research. Technetium-99m is a versatile radiometal, and its chemistry involves various oxidation states and coordination geometries. researchgate.net The synthesis of 99mTc complexes often involves the reduction of pertechnetate (99mTcO4-) in the presence of a chelating ligand like this compound and a reducing agent, typically stannous chloride. researchgate.netresearchgate.netksu.edu.sa
Pharmacokinetic and Biodistribution Investigations of Technetium 99m Disofenin
Systemic Pharmacokinetics and Clearance Kinetics
Following intravenous administration, 99mTc-Disofenin is rapidly cleared from the systemic circulation, with a significant portion being extracted by the liver.
Whole Blood Disposition and Biexponential Elimination Phases
In normal individuals, 99mTc-Disofenin exhibits rapid clearance from the bloodstream. Approximately 8% of the injected activity remains in the circulation 30 minutes post-injection drugbank.comdrugs.com. Whole blood activity-time curves demonstrate a biexponential elimination pattern, characterized by two distinct disposition phases: a rapid phase and a slower elimination phase nih.gov.
Table 1: Whole Blood Disposition and Elimination Phases in Normal Subjects
| Phase | Half-life (T1/2) |
| Rapid | 3.8 minutes nih.gov |
| Slow | 75 minutes nih.gov |
| Subject Group | Mean Disposition Rate (mL/min) | Statistical Significance (P-value) |
| Normal Subjects (n=9) | 1233 nih.gov | - |
| Severe Liver Disease (n=7) | 384 nih.gov | < 0.002 nih.gov |
| Liver Disease (non-jaundiced, n=9) | 642 nih.gov | < 0.05 (vs. controls) nih.gov |
Influence of Endogenous Biomolecules on Systemic Clearance (e.g., Bilirubin)
The systemic clearance of 99mTc-Disofenin is influenced by the concentration of endogenous biomolecules, particularly bilirubin (B190676). As serum bilirubin levels increase, the blood clearance of 99mTc-Disofenin becomes progressively delayed drugbank.comdrugs.com. While bilirubin acts as a competitive inhibitor for liver uptake, the hepatic uptake of Disofenin is notably less dependent on serum bilirubin levels compared to other iminodiacetic acid (IDA) tracers, making it useful in patients with elevated bilirubin drugbank.comthieme-connect.denih.gov. This characteristic allows for clinically useful information to be obtained across a bilirubin range of 0.3 to 14.1 mg/dL nih.gov.
Hepatobiliary Transport and Excretion Dynamics
The primary route of elimination for 99mTc-Disofenin is through the hepatobiliary system, accounting for the majority of the administered activity (approximately 91% cleared through this system, with about 9% excreted renally over the first two hours post-injection) drugbank.comdrugs.com.
Mechanisms of Hepatocyte Uptake (e.g., Carrier-Mediated Transport, Organic Anion Transport Polypeptides)
The uptake of 99mTc-Disofenin into hepatocytes occurs via a carrier-mediated, non-sodium-dependent membrane transport mechanism drugbank.compharmacylibrary.com. This process is similar to the uptake of serum bilirubin, indicating shared transport pathways drugbank.comthieme-connect.dencats.ioresearchgate.net. Specifically, organic anion transporting polypeptides (OATP) such as OATP1B1 and OATP1B3 are involved in the sinusoidal uptake of IDA agents like 99mTc-mebrofenin (a related IDA analog) from the blood into hepatocytes pharmacylibrary.commdpi.comresearchgate.netresearchgate.net. Once within the hepatocytes, the radioactive agent and its protein complex dissociate drugbank.com.
Intrahepatic and Extrahepatic Biliary Transit
After uptake into hepatocytes, 99mTc-Disofenin is excreted unchanged into the intrahepatic biliary ducts via active transport drugbank.comthieme-connect.depharmacylibrary.com. From the intrahepatic ducts, it is further transported to the extrahepatic bile ducts through choleresis drugbank.com. The radiotracer may then enter the duodenum directly or be temporarily stored in the gallbladder for later release drugbank.com. Prompt visualization of the gallbladder and intestines, typically within 15 to 30 minutes of administration, signifies patency of the hepatobiliary tract ncats.io.
Absence of Enterohepatic Recirculation
A crucial aspect of 99mTc-Disofenin's biodistribution is its lack of enterohepatic recirculation. Once 99mTc-Disofenin enters the intestines, it does not re-enter the enterohepatic circulation drugbank.comhres.capurdue.edu. This characteristic ensures that the radiotracer effectively clears the biliary system into the gastrointestinal tract, contributing to its diagnostic utility in assessing biliary flow and obstruction.
Organ Distribution Patterns and Specificity
Following intravenous administration in normal individuals, Technetium-99m this compound is rapidly cleared from the circulation, with approximately 8% of the injected activity remaining in the circulation 30 minutes post-injection. The primary clearance pathway for the remainder of the activity is quantitatively through the hepatobiliary system. drugs.comamazonaws.com In fasting, healthy individuals, peak liver uptake typically occurs by 10 minutes post-injection, followed by peak gallbladder accumulation between 30 and 40 minutes. drugs.comamazonaws.com Visualization of the gallbladder and intestinal activity is generally observed within 60 minutes in individuals with normal hepatobiliary function. drugs.com Approximately 9% of the administered activity is excreted in the urine within the first two hours post-injection. drugs.comamazonaws.com
The biodistribution patterns of 99mTc-Disofenin can be significantly altered in the presence of hepatic or biliary pathologies. As serum bilirubin levels increase, the blood clearance of the radiopharmaceutical becomes progressively delayed, leading to higher background-to-liver radioactivity ratios. drugs.com In patients with hepatocellular disease or partial biliary obstruction, the transit of the radiopharmaceutical to the gut is delayed. drugs.com Kidney visualization also becomes progressively prolonged in these cases compared to patients with normal biliary excretion. drugs.com It has been noted that in some instances, a pronounced reticuloendothelial system (RES) biodistribution may occur in addition to the expected hepatobiliary pattern, which can be indicative of a lack of radiochemical purity in the preparation. researchgate.net
Compartmental and Non-Compartmental Kinetic Modeling
The quantitative assessment of hepatic function using 99mTc-Disofenin involves sophisticated pharmacokinetic modeling approaches, including both compartmental and non-compartmental analyses. These models aim to describe the dynamic movement of the radiotracer within the body and provide quantitative parameters related to liver uptake, processing, and excretion.
Development and Validation of Pharmacokinetic Models (e.g., Multi-Compartment Models)
Several compartmental model configurations have been evaluated to describe the extraction and disposition kinetics of 99mTc-IDA compounds, including this compound, by the liver. A three-compartment model, comprising blood, hepatic parenchyma, and intrahepatic bile, has been identified as providing the best fit for the observed dynamic image data. nih.gov This model allows for the estimation of specific rate constants that characterize the movement of the radiotracer between these compartments. nih.gov
Deconvolutional analysis is a critical computer-assisted mathematical technique employed to quantitatively assess hepatic function scintigraphically. nih.govumich.edu This method allows for the mathematical simulation of a bolus injection of the tracer directly into the afferent blood supply of the liver, even when the actual administration is intravenous. nih.govumich.edu The raw data for this simulation are obtained from the intravenous injection of labeled this compound. nih.gov The accuracy of this simulation process has been experimentally documented. nih.govumich.edu
Quantitative Estimation of Hepatic Extraction and Excretion Rate Constants
Pharmacokinetic models, particularly the three-compartment model, are used to derive quantitative estimates of various rate constants that reflect liver function. These constants include:
k21 (min-1): Represents the rate constant for hepatocyte extraction of the 99mTc-IDA compound from the blood pool. nih.gov
k3 (min-1): Describes the rate constant for the elimination of the compound into the biliary tract. nih.gov
k12 (min-1): Accounts for the reverse-binding constant, describing the return of the radiotracer to the systemic circulation. nih.gov
f: Represents the blood fraction, which accounts for the composite vasculature forming a matrix in the liver. nih.gov
For adult patients with good hepatocyte function, typical indices derived from such models include a k21 of 0.933 ± 0.488 min-1, k12 of 0.0277 ± 0.0340 min-1, and k3 of 0.1610 ± 0.0531 min-1, with a blood fraction (f) of 0.3519 ± 0.3048. nih.gov Significant differences in extraction (p < 0.01) and excretion (p < 0.001) coefficients have been observed in pediatric populations, particularly between groups with neonatal hepatitis and biliary atresia. nih.gov
Mean Transit Time (MTT) and Mean Residence Time (MRT) Determinations
The Mean Transit Time (MTT) is a crucial parameter in assessing hepatic function, representing the time required for a labeled bilirubin analog like 99mTc-Disofenin to enter the liver via blood and subsequently exit via bile. nih.govumich.edu This interval is determined through deconvolutional analysis, which mathematically simulates the tracer's passage. nih.govumich.edu Studies have shown that prolonged MTT values correlate with more pronounced histological findings of hepatic injury, such as necrosis, vacuolization, and disorganization of hepatic cords. nih.govumich.edu
The Mean Residence Time (MRT) of 99mTc-Disofenin in the liver can be estimated using both compartmental and non-compartmental approaches. nih.gov The three-compartment model, when used with dynamic image data, provides estimates of the compartmental mean residence time (MRTc). nih.gov A non-compartmental approach, often based on a parametric deconvolution technique, is also utilized to estimate the non-compartmental mean residence time (MRTnc). nih.gov For adult patients with good hepatocyte function, the compartmental mean residence time (MRTc) has been reported as 11.19 ± 3.13 minutes. nih.gov
Table 1: Key Pharmacokinetic Parameters of 99mTc-IDA Analogs (Adults with Good Hepatocyte Function)
| Parameter | Value (Mean ± SD) | Unit | Description | Source |
| Hepatic Extraction Rate Constant (k21) | 0.933 ± 0.488 | min-1 | Rate of tracer extraction from blood to hepatocytes | nih.gov |
| Reverse-Binding Rate Constant (k12) | 0.0277 ± 0.0340 | min-1 | Rate of tracer return from hepatocytes to systemic circulation | nih.gov |
| Biliary Excretion Rate Constant (k3) | 0.1610 ± 0.0531 | min-1 | Rate of tracer elimination from hepatocytes into the biliary tract | nih.gov |
| Blood Fraction (f) | 0.3519 ± 0.3048 | Dimensionless | Accounts for composite vasculature in the liver | nih.gov |
| Compartmental Mean Residence Time (MRTc) | 11.19 ± 3.13 | min | Average time tracer spends in the liver (compartmental model) | nih.gov |
Table 2: Organ Distribution of 99mTc-Disofenin in Normal Individuals
| Organ/Compartment | Activity at 30 minutes post-injection | Excretion/Uptake Timeframe | Source |
| Circulation | ~8% of injected activity remaining | 30 minutes post-injection | drugs.comamazonaws.com |
| Liver Uptake | Peak uptake by 10 minutes | Post-injection | drugs.comamazonaws.com |
| Gallbladder Accumulation | Peak accumulation by 30-40 minutes | Post-injection | drugs.comamazonaws.com |
| Urinary Excretion | ~9% of administered activity | First two hours post-injection | drugs.comamazonaws.com |
| Hepatobiliary System | Remainder of activity cleared quantitatively | - | drugs.comamazonaws.com |
Mechanistic Studies on Technetium 99m Disofenin Localization and Function
Molecular Basis of Radiopharmaceutical Hepatic Localization
The diagnostic efficacy of 99mTc-Disofenin hinges on its specific interactions and transport mechanisms within the liver.
Analogy to Endogenous Substrate Transport (e.g., Bilirubin (B190676) Analog)
Technetium-99m Disofenin's uptake into hepatocytes occurs via a mechanism analogous to that of endogenous serum bilirubin. Both are extracted from the blood by hepatocytes and secreted, largely unchanged, into the biliary canaliculi. unm.eduthieme-connect.deradiologykey.comemory.edu This transport is described as a carrier-mediated, non-sodium-dependent membrane transport process. drugbank.com While sharing a common anionic transport mechanism with bilirubin, 99mTc-Disofenin uptake has been shown to be energy-dependent, with a significant reduction in uptake observed at lower temperatures (4°C vs. 37°C) and upon adenosine (B11128) triphosphate (ATP) depletion. nih.gov Notably, this compound's hepatic uptake is less dependent on serum bilirubin levels compared to some other iminodiacetic acid (IDA) tracers, making it useful across a range of bilirubin concentrations. drugbank.commedpath.com
Protein Binding Dynamics and Dissociation within the Liver
Upon intravenous administration, 99mTc-iminodiacetic acid complexes, including 99mTc-Disofenin, bind predominantly to plasma proteins, primarily albumin. thieme-connect.deemory.edudrugbank.comncats.io This protein binding is crucial as it decreases renal excretion and enhances hepatic uptake. drugbank.comncats.io Once the complex reaches the liver, specifically in the perisinusoidal space of Disse, the radiopharmaceutical dissociates from the plasma proteins. emory.eduncats.io This dissociation allows 99mTc-Disofenin to enter the hepatocytes through the aforementioned carrier-mediated transport system. drugbank.comncats.io The rapid clearance from circulation in normal individuals, with approximately 8% of injected activity remaining in circulation 30 minutes post-injection, underscores the efficiency of this hepatic uptake and protein dissociation process. drugbank.com
Differentiation of Hepatobiliary Pathophysiology through Kinetic Analysis
Kinetic analysis of 99mTc-Disofenin scintigraphy provides valuable insights for distinguishing various hepatobiliary pathologies.
Distinguishing Hepatocellular Dysfunction from Biliary Obstruction
Conversely, high-grade biliary obstruction is characterized by prompt hepatic uptake and function (rapid blood pool clearance) but a lack of secretion into the biliary ducts due to increased intrabiliary back-pressure. emory.edusnmjournals.org In such scenarios, delayed images, even up to 24 hours, may show only a persistent hepatogram. emory.edusnmjournals.org For partial biliary obstruction, the radiotracer may fill the biliary system but clears poorly proximal to the obstruction, with delayed or absent clearance into the bowel. snmjournals.orgsnmjournals.org
Quantitative analysis of serial liver images has shown clear abnormalities during biliary obstruction. For instance, studies in dogs demonstrated a significant fall in calculated rates of liver uptake (from 11.09 to 5.15 counts per second) and rates of elimination from the liver (from 8.8 to 1.6 x 10-4 counts per second) with chronic biliary obstruction. nih.gov These kinetic parameters paralleled the deterioration and subsequent recovery of liver function, indicating the sensitivity of 99mTc-Disofenin kinetics in quantifying both major and minor degrees of hepatic dysfunction. nih.gov
Impact of Hepatic Extraction Efficiency on Diagnostic Outcome
The hepatic extraction efficiency of 99mTc-Disofenin significantly influences the diagnostic outcome, particularly in patients with compromised liver function or elevated bilirubin levels. High extraction efficiency allows for the acquisition of diagnostic quality images even in patients with serum bilirubin levels up to 14.1 mg/dL for this compound, and even higher (20-30 mg/dL) for agents like Mebrofenin. snmjournals.orgradiologykey.comnih.gov However, as serum bilirubin levels increase, the blood clearance of 99mTc-Disofenin can become progressively delayed, and renal excretion may increase, potentially leading to visualization of the kidneys. drugbank.commedfordradiology.com This highlights the importance of selecting the appropriate IDA derivative based on the patient's bilirubin levels and suspected liver function to ensure optimal diagnostic clarity.
Comparative Analysis of Iminodiacetic Acid Derivatives (e.g., Mebrofenin, Lidofenin)
Technetium-99m labeled iminodiacetic acid (IDA) derivatives, including this compound, Mebrofenin, and Lidofenin, are widely used for hepatobiliary imaging, though they exhibit varying pharmacokinetic profiles influenced by their molecular structure. The primary difference among these compounds lies in the substituent groups on their benzene (B151609) rings, which affect their lipophilicity, protein binding, and consequently, their hepatic uptake and biliary excretion characteristics. nucmedtutorials.com
Lidofenin (99mTc-HIDA) was the first IDA agent approved for clinical use. However, its utility was limited, especially in jaundiced patients, as it performed well only up to bilirubin levels of approximately 8 mg/dL. radiologykey.comnucmedtutorials.com Due to its poor uptake in patients with hepatic dysfunction, 99mTc-Lidofenin is no longer commonly used. radiologykey.com
This compound (99mTc-DISIDA) emerged as a superior alternative, offering a higher liver-to-renal extraction ratio and less dependence on serum bilirubin levels compared to earlier tracers. drugbank.commedpath.com 99mTc-Disofenin demonstrates approximately 88% hepatic uptake in normal individuals and provides clinically useful information across a bilirubin range of 0.3 to 14.1 mg/dL. drugbank.comnih.gov Its hepatic elimination half-life is reported to be around 19 minutes. emory.edudrugbank.com
Mebrofenin (99mTc-BRIDA or 99mTc-BTM) is considered the most advanced and widely used clinical standard among the 99mTc-IDA agents. radiologykey.comnih.gov It exhibits superior characteristics, including a very high hepatic extraction percentage, reported to be greater than 98%. radiologykey.comsnmjournals.orgnih.gov Mebrofenin also boasts more rapid biliary clearance, with a hepatic elimination half-life of approximately 17 minutes, slightly faster than this compound. emory.edusnmjournals.orgnih.gov Crucially, 99mTc-Mebrofenin shows greater resistance to displacement by high bilirubin concentrations, making it the preferred agent for imaging patients with significant hyperbilirubinemia (up to 20-30 mg/dL) or severe hepatic dysfunction. thieme-connect.deradiologykey.comnih.govsnmjournals.orgradiologykey.com This enhanced performance is attributed to its molecular structure, which provides better hepatic uptake properties. thieme-connect.deradiologykey.com
The following table summarizes key comparative data for these IDA derivatives:
Table 1: Comparative Characteristics of Key 99mTc-IDA Derivatives
| Characteristic | 99mTc-Lidofenin (HIDA) | 99mTc-Disofenin (DISIDA) | 99mTc-Mebrofenin (BRIDA/BTM) |
| Hepatic Extraction Efficiency | Poor in dysfunction radiologykey.com | ~88% drugbank.com | >98% radiologykey.comsnmjournals.orgnih.gov |
| Hepatic Elimination Half-life | N/A | ~19 minutes emory.edudrugbank.com | ~17 minutes emory.edusnmjournals.orgnih.gov |
| Useful Bilirubin Range | Up to ~8 mg/dL nucmedtutorials.com | 0.3 to 14.1 mg/dL nih.gov | Up to 20-30 mg/dL snmjournals.orgradiologykey.com |
| Resistance to Bilirubin | Low radiologykey.com | Moderate drugbank.commedpath.com | High thieme-connect.deradiologykey.comnih.govsnmjournals.orgradiologykey.com |
| Current Clinical Use | Withdrawn radiologykey.com | Common drugbank.commedpath.comnucmedtutorials.com | Most widely used radiologykey.comnih.gov |
Differential Hepatic Uptake Characteristics
Technetium-99m this compound is characterized by its rapid clearance from the systemic circulation following intravenous administration in individuals with normal hepatobiliary function. Approximately 8% of the injected activity remains in the circulation 30 minutes post-injection. The majority of the administered activity, about 91%, is quantitatively cleared through the hepatobiliary system, with only about 9% being excreted in the urine within the first two hours. nih.govwikipedia.orgnih.gov
The mechanism of hepatic uptake involves the binding of the Technetium Tc99m-iminodiacetic acid complex to plasma proteins, predominantly albumin, which serves to reduce renal excretion and enhance hepatic uptake. wikipedia.org Upon reaching the hepatocytes, this protein complex dissociates, and the tracer enters the liver cells via a carrier-mediated, non-sodium-dependent membrane transport system. wikipedia.org Once inside the hepatocyte, 99mTc-Disofenin may interact with various enzymes or undergo metabolism, although it is generally not metabolized during its transit through hepatocytes, unlike its analog lidocaine. wikipedia.org The radiopharmaceutical is then actively transported and excreted into the intrahepatic biliary ducts and subsequently into the extrahepatic bile via choleresis. wikipedia.org
Research using cultured rat hepatocytes has provided further insights into the energy dependence of 99mTc-Disofenin uptake. A significant reduction in initial uptake was observed at 4°C compared to 37°C, indicating an active, energy-dependent transport mechanism. Depletion of adenosine triphosphate (ATP) in these cells reduced 99mTc-Disofenin uptake by 50%, reinforcing the role of energy in its cellular internalization. Interestingly, the uptake of 99mTc-Disofenin was not affected by the removal of sodium chloride from the medium, suggesting that its transport does not rely on the primary high-affinity uptake pathways that are dependent on Cl- and Na+, such as those used by sulfobromophthalein (B1203653) and taurocholate.
The following table summarizes key uptake characteristics of 99mTc-Disofenin in normal individuals:
| Characteristic | Observation (Normal Individuals) | Source |
| Peak Liver Uptake | By 10 minutes post-injection | nih.govwikipedia.orgnih.gov |
| Peak Gallbladder Accumulation | By 30-40 minutes post-injection | nih.govwikipedia.orgnih.gov |
| Gallbladder/Intestinal Visualization | By 60 minutes post-injection | nih.govwikipedia.org |
| Activity in Circulation (30 min) | ~8% of injected activity | nih.govnih.gov |
| Urinary Excretion (first 2 hrs) | ~9% of administered activity | nih.govwikipedia.orgnih.gov |
| Hepatic Uptake | ~88% | wikipedia.org |
Variability in Bilirubin Interference among Derivatives
Bilirubin, a competitive inhibitor for liver uptake, can interfere with the hepatic clearance of hepatobiliary imaging agents. 99mTc-Disofenin is notable among IDA derivatives for its relatively lower dependence on serum bilirubin levels for hepatic uptake, making it a commonly preferred agent. wikipedia.org However, as serum bilirubin levels increase, the blood clearance of 99mTc-Disofenin can become progressively delayed, leading to elevated background-to-liver radioactivity ratios and prolonged visualization of the kidneys. nih.gov In cases of hyperbilirubinemia, higher administered doses of the radiopharmaceutical may be necessary to achieve adequate imaging.
Pharmacology studies have demonstrated the impact of elevated bilirubin on renal excretion. In patients with mean serum bilirubin levels of 9.8 mg/dL (ranging from 1.7 to 46.3 mg/dL), the mean percent injected dose excreted in the urine was 3% (0.2-11.5%) during the first 3 hours and 14.9% (0.4-34.8%) between 3 and 24 hours. This contrasts with normal patients, where only about 1% (0.4-2.0%) of the injected dose is excreted in the urine during the first 3 hours.
In vitro studies using cultured rat hepatocytes have provided comparative data on bilirubin interference among various 99mTc-IDA derivatives. The uptake of both 99mTc-Disofenin and 99mTc-Lidofenin was significantly inhibited by 20 µM concentrations of bilirubin, as well as other organic anions such as sulfobromophthalein, taurocholate, deoxycholate, chenodeoxycholate, and cholate. This suggests a shared anionic transport mechanism for these compounds.
In contrast, 99mTc-Mebrofenin uptake was only modestly inhibited by taurocholate, deoxycholate, and bilirubin, and 99mTc-Arclofenin uptake showed no inhibition by these organic anions. These findings suggest that 99mTc-Mebrofenin and 99mTc-Arclofenin may offer advantages for cholescintigraphy in patients with severe jaundice due to their reduced susceptibility to bilirubin interference. Mebrofenin, in particular, is noted for its higher hepatic extraction efficiency and is often preferred in cases of moderate to severe hepatic dysfunction and in neonates with hyperbilirubinemia. Despite these differences, 99mTc-Disofenin has shown efficacy in clinical settings, with satisfactory to excellent images obtained even in jaundiced patients with bilirubin levels up to 7.6 mg/dl for the diagnosis of acute cholecystitis.
The following table summarizes the comparative inhibition of uptake by bilirubin and other organic anions for various 99mTc-IDA derivatives:
| 99mTc-IDA Derivative | Inhibition by Bilirubin (20 µM) | Inhibition by Other Organic Anions | Clinical Implication (Jaundice) | Source |
| This compound | Significant | Significant | Less dependent than other early IDAs, but affected by high levels | wikipedia.org |
| Lidofenin (Iprofenin) | Significant | Significant | Similar to this compound | |
| Mebrofenin | Modest | Modest | More advantageous in severe jaundice, higher hepatic extraction | |
| Arclofenin | None | None | Potentially advantageous in severe jaundice |
Preclinical and Clinical Research Applications of Technetium 99m Disofenin
Preclinical Investigations in Animal Models
Preclinical studies in various animal models have provided valuable insights into the biodistribution, functional evaluation, and toxicological profile of 99mTc-Disofenin, informing its potential clinical applications.
Biodistribution Assessments in Various Species
Studies in animal models have characterized the distribution and clearance of 99mTc-Disofenin. In normal individuals, approximately 8% of the injected activity remains in circulation 30 minutes post-injection, with about 9% excreted in the urine over the first two hours. The remaining activity is largely cleared through the hepatobiliary system uni.lumims.com. Hepatic elimination accounts for approximately 88% of the administered dose wikipedia.orgwikipedia.org.
Rats: Organ distribution studies conducted in rats at one hour post-injection have compared 99mTc-Disofenin to other agents in both normal and diseased animal models. 99mTc-Disofenin distributes to various tissues, including blood, kidney, liver, urinary bladder, and predominantly the stomach and intestines uni.lu. Qualitative biodistribution studies in Wistar rats using 99mTc-[disofenin] have also indicated similar distribution patterns when comparing 99mTc produced from generator and cyclotron sources.
Table 1: Pharmacokinetic Characteristics of 99mTc-Disofenin in Normal Dogs
| Parameter | Value |
Advanced Research Directions and Future Perspectives in Disofenin Based Imaging
Integration with Hybrid Imaging Modalities (e.g., SPECT/CT) for Enhanced Resolution
The integration of hepatobiliary scintigraphy with hybrid imaging modalities like Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) represents a significant advancement in enhancing diagnostic resolution and specificity. While traditional planar gamma scintigraphy provides dynamic information on radiotracer uptake and excretion, it can be limited in assessing liver function regionally and in resolving complex anatomical structures glycosmos.orguni.lu.
SPECT/CT allows for three-dimensional imaging, offering improved spatial resolution and anatomical correlation compared to planar imaging alone uni.lunih.gov. This hybrid approach is particularly useful in differentiating small intestinal activity that might be superimposed on the gallbladder, from a truly non-visualized gallbladder, or in identifying a dilated cystic duct indicative of obstruction in acute cholecystitis uni.luresearchgate.netresearchgate.net. Furthermore, SPECT/CT can be employed to estimate functional liver volume and liver remnant function, which is crucial in surgical planning, such as before partial hepatectomy nih.govresearchgate.net. This integration enhances the precision of diagnostic assessments, moving beyond qualitative interpretations to more quantitative evaluations of hepatobiliary function.
Exploration of Novel Applications beyond Traditional Scintigraphy
Research into Disofenin extends beyond its conventional use in diagnosing biliary disorders, exploring its potential in innovative applications.
This compound has been investigated for its role in targeted drug delivery systems, particularly in the development of hepatic-directed vesicles (HDVs). HDVs are small phospholipid vesicles designed to carry therapeutic substances and deliver them specifically to hepatocytes researchgate.net. This compound has been incorporated into these vesicles as a hepatocyte-targeting molecule (HTM) researchgate.netwikipedia.org.
For instance, a second version of HDV for insulin (B600854) delivery utilized biliverdin (B22007) and this compound as HTMs, replacing earlier targeting molecules like DGDG to avoid potential competitive inhibition at the Ashwell receptor by other glycoproteins researchgate.net. Studies in rats demonstrated the hepatocyte specificity of injectable HDV systems containing 5-nm gold particles with this compound as the HTM, showing uniform intracellular hepatocyte localization compared to non-hepatic-targeted vesicles which were taken up by Kupffer cells researchgate.net. This application highlights this compound's potential in precision medicine, offering a pathway for site-specific delivery of drugs, thereby minimizing systemic side effects and maximizing therapeutic efficacy.
Development and Evaluation of Next-Generation Hepatobiliary Radiotracers
The field of hepatobiliary radiotracers has seen continuous evolution, with this compound being a significant step in this progression. This compound (99mTc-diisopropyliminodiacetic acid) followed earlier agents like 99mTc-(2,6-dimethylacetanilide)iminodiacetate (lidofenin) in the mid-1970s glycosmos.orgnih.govuni.lu. Subsequent development led to 99mTc-mebrofenin (99mTc-N-(3-bromo-2,4,6-trimethylphenylcarbamoylmethyliminodiacetic acid), which offers improved pharmacokinetic properties glycosmos.orguni.luuni.lu. Mebrofenin exhibits faster blood clearance, more predominant hepatic uptake, and minimal urinary excretion, making it less susceptible to interference from high bilirubin (B190676) levels compared to this compound uni.lunih.govresearchgate.netuni.luscienceopen.comresearchgate.netmdpi.com.
Current research also explores novel chelator systems for technetium-99m. For example, 99mTc(CO)3-iminodiacetic acid (IDA) complexes of this compound and Mebrofenin have been prepared and evaluated nih.gov. These complexes demonstrated high radiolabeling yields and similar biological activity to traditional 99mTc-(IDA)2 complexes, showing rapid blood clearance by hepatocytes and excretion into the gallbladder and intestine nih.gov. Such advancements aim to develop radiotracers with enhanced specificity, improved pharmacokinetic profiles, and broader applicability in various liver conditions, including those with compromised hepatic function.
Computational Biology and Advanced Modeling for Predictive Hepatobiliary Dynamics
Computational biology and advanced modeling play a crucial role in understanding and predicting the complex dynamics of hepatobiliary function, particularly in the context of radiotracer kinetics. Pharmacokinetic modeling approaches have been extensively applied to 99mTc-IDA compounds, including this compound, to quantitatively describe their extraction and excretion by the liver researchgate.netnih.govnih.govsnmjournals.org.
Studies have utilized multi-compartment models (e.g., blood, hepatic parenchyma, intrahepatic bile) to estimate rate constants for liver extraction and excretion, as well as mean residence time (MRT) of this compound in the liver nih.gov. These computer-assisted techniques can determine parameters like the mean transit time (MTT) for 99mTc-Disofenin, simulating a bolus injection directly into the liver's afferent blood supply nih.gov. Such models can provide quantitative information that differentiates various degrees of liver dysfunction nih.govnih.govnih.gov.
Beyond compartmental modeling, computational fluid dynamics (CFD) simulations are being employed to investigate bile flow dynamics within the biliary system, including the cystic duct researchgate.netresearchgate.net. These simulations help correlate idealized cystic duct geometry with pressure drops, offering insights into the pathogenesis of gallstone formation and biliary pain researchgate.net. While not directly using this compound as a simulated fluid, these models leverage clinical measurements obtained with agents like 99mTc-Disofenin to validate their predictions, thereby contributing to a more comprehensive understanding of hepatobiliary physiology and pathology researchgate.net. The ability to predict these dynamics computationally holds promise for personalized diagnostic and treatment strategies.
Translational Research from Basic Science to Clinical Implementation
Translational research is the process of converting scientific discoveries from basic research into practical applications that improve human health nih.govuni.lu. The journey of this compound and other IDA analogs from their initial development to widespread clinical use exemplifies successful translational research in nuclear medicine. Originally developed as diagnostic agents for biliary diseases, their application has broadened to include assessment of global and regional liver function and functional liver volume mdpi.com.
The continuous refinement of these radiotracers, from earlier IDA compounds to this compound and subsequently to Mebrofenin with improved properties, demonstrates a sustained translational effort glycosmos.orgnih.gov. Future translational research aims to further bridge the gap between basic scientific understanding of hepatocyte transporters and their clinical relevance in drug-induced liver injury or drug-drug interactions snmjournals.orgcore.ac.uk. Pharmacokinetic modeling of 99mTc-mebrofenin, for instance, is being developed as a translational method to investigate transporter-mediated drug-drug interactions in vivo, leveraging its metabolic stability to selectively assess hepatocyte transporter function researchgate.netsnmjournals.org. This ongoing translational pipeline ensures that advancements in this compound-based imaging, whether through hybrid modalities, novel applications, or advanced modeling, ultimately lead to improved patient care and diagnostic capabilities.
Q & A
Basic Research Questions
Q. What are the key biochemical properties of Disofenin that make it suitable for hepatobiliary imaging?
- Methodological Answer : this compound's structure (an iminodiacetic acid derivative) enables chelation with Tc-99m, forming a stable radiopharmaceutical. Its rapid hepatic uptake and biliary excretion are critical for imaging. Researchers should validate purity and radiochemical yield (>95%) via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What standard protocols exist for radiochemical labeling of this compound with Tc-99m?
- Methodological Answer : Follow USP guidelines for reconstitution: add sterile, oxidant-free Tc-99m pertechnetate to lyophilized this compound under nitrogen. Optimize pH (4–5) and SnCl₂ concentration (0.24–0.6 mg) to minimize colloid formation. Quality control requires testing for free pertechnetate using saline-based TLC .
Q. What ethical considerations are critical when designing clinical trials involving Tc-99m this compound?
- Methodological Answer : Obtain IRB approval and informed consent, emphasizing radiation exposure risks. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with patient safety. Document adverse events (e.g., hypersensitivity) and ensure data anonymization .
Advanced Research Questions
Q. How can researchers optimize Tc-99m this compound imaging protocols for patients with hepatic dysfunction?
- Methodological Answer : Conduct dose-ranging studies to adjust administered activity (e.g., 185–370 MBq) based on serum bilirubin levels. Use SPECT/CT for 3D localization in cholestasis. Compare time-activity curves (TACs) in healthy vs. cirrhotic cohorts to refine acquisition timing .
Q. What methodological approaches address contradictions in pharmacokinetic data of Tc-99m this compound across patient cohorts?
- Methodological Answer : Apply meta-analysis to reconcile discrepancies (e.g., variable hepatic uptake rates). Stratify data by comorbidities (e.g., renal impairment) and use multivariate regression to isolate confounding variables. Validate findings via preclinical models (e.g., bile duct-ligated rats) .
Q. How can novel this compound derivatives be synthesized and evaluated for enhanced target specificity?
- Methodological Answer : Modify the iminodiacetic acid backbone to introduce hydrophobic groups (e.g., alkyl chains) for improved hepatocyte binding. Screen derivatives using in vitro competitive binding assays with hepatic transporters (e.g., OATP1B1). Prioritize compounds with >90% biliary excretion in murine models .
Q. What statistical methods are appropriate for correlating Tc-99m this compound clearance rates with liver function biomarkers?
- Methodological Answer : Use Spearman’s rank correlation to analyze non-parametric data (e.g., ALT levels vs. hepatic clearance). For longitudinal studies, apply mixed-effects models to account for inter-patient variability. Validate with ROC curves to assess diagnostic accuracy .
Q. How can mixed-methods research designs investigate biodistribution data and patient outcomes in this compound studies?
- Methodological Answer : Combine quantitative imaging metrics (e.g., hepatic extraction fraction) with qualitative patient-reported outcomes (e.g., post-procedural discomfort). Use thematic analysis for interviews and triangulate results with pharmacokinetic data .
Q. What strategies synthesize conflicting evidence on the environmental stability of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
